molecular formula C10H10O4 B1673461 Hydroquinone diacetate CAS No. 1205-91-0

Hydroquinone diacetate

Cat. No.: B1673461
CAS No.: 1205-91-0
M. Wt: 194.18 g/mol
InChI Key: AKOGNYJNGMLDOA-UHFFFAOYSA-N
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Description

1,4-Diacetoxybenzene (CAS 1205-91-0), also known as hydroquinone diacetate, is a diester derived from hydroquinone (1,4-benzenediol) via acetylation. Its molecular formula is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-acetyloxyphenyl) acetate
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InChI

InChI=1S/C10H10O4/c1-7(11)13-9-3-5-10(6-4-9)14-8(2)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOGNYJNGMLDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30875905
Record name 1,4-Benzenediol, diacetate
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Molecular Weight

194.18 g/mol
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CAS No.

1205-91-0
Record name 1,4-Diacetoxybenzene
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Record name Hydroquinone diacetate
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Record name 1,4-Diacetoxybenzene
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Record name 1,4-Benzenediol, 1,4-diacetate
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Record name 1,4-Benzenediol, diacetate
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Record name p-phenylene di(acetate)
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Record name HYDROQUINONE DIACETATE
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Preparation Methods

Direct Acetylation of Hydroquinone

The simplest route to 1,4-diacetoxybenzene involves acetylating hydroquinone (1,4-dihydroxybenzene) with acetic anhydride. This exothermic reaction typically proceeds in the presence of acidic or basic catalysts.

Classical Acetylation with Homogeneous Catalysts

Traditional methods employ concentrated sulfuric acid or pyridine to catalyze the reaction. Hydroquinone reacts with two equivalents of acetic anhydride at 80–100°C for 4–6 hours, achieving 70–85% yields. However, these conditions generate corrosive byproducts, complicating purification. Nuclear magnetic resonance (NMR) analysis confirms product purity, with characteristic acetoxy proton signals at δ 2.28 ppm (singlet, 6H) and aromatic protons as a singlet at δ 7.10 ppm.

Solvent-Free Heteropoly Acid Catalysis

Recent advances utilize heteropoly acids (HPAs) like $$ \text{H}6\text{GeW}{10}\text{V}2\text{O}{40} \cdot 22\text{H}2\text{O} $$ to enable solvent-free acetylation at ambient temperature. A study achieved 86% yield by mixing hydroquinone (5 mmol) with acetic anhydride (10 mmol) and 1.32 mol% catalyst for 28 minutes. This method eliminates solvent waste and reduces energy consumption, aligning with green chemistry principles. Comparative trials showed inferior performance for alternative catalysts like $$ \text{NaVO}3 \cdot 2\text{H}2\text{O} $$ (trace yields) and $$ \text{GeO}2 $$ (10% yield).

Table 1: Catalyst Performance in Hydroquinone Acetylation
Catalyst Yield (%) Reaction Time Temperature
$$ \text{H}6\text{GeW}{10}\text{V}2\text{O}{40} $$ 86 28 min 25°C
Pyridine 72 4 h 80°C
$$ \text{H}2\text{SO}4 $$ 78 6 h 100°C

Catalytic Rearrangement of Phenyl Acetate

Industrial-scale production often favors gas-phase rearrangement of phenyl acetate over acidic zeolites. This method avoids stoichiometric reagents and enables continuous processing.

Zeolite-Catalyzed Gas-Phase Reaction

Phenyl acetate vaporizes at 200°C and passes through a tubular reactor packed with HY-30 zeolite ($$ \text{SiO}2/\text{Al}2\text{O}_3 = 25–120 $$) at 256°C. The reaction produces 2-hydroxyacetophenone (2-HAP) as a byproduct, necessitating careful control of orthoselectivity. Optimized conditions (4 h residence time, helium carrier gas) achieve 86% conversion with 72% selectivity toward 1,4-diacetoxybenzene.

Byproduct Management and Yield Optimization

Undesired 2-HAP formation increases with higher $$ \text{SiO}2/\text{Al}2\text{O}_3 $$ ratios due to enhanced Brønsted acidity. Gallium- or lanthanum-exchanged zeolites reduce byproduct generation by 18–22%. Post-reaction, fractional distillation isolates 1,4-diacetoxybenzene (bp 285°C) from 2-HAP (bp 245°C).

Multi-Step Synthesis from 1,4-Dimethoxybenzene

A patent-pending route (TW202114975A) converts 1,4-dimethoxybenzene to 1,4-diacetoxybenzene via bromoalkylation, deprotection, and acetylation.

Lithiation and Alkylation

Treatment of 1,4-dimethoxybenzene (10 g, 72.4 mmol) with n-butyllithium (90.5 mmol) in tetrahydrofuran (THF) at −78°C generates a dianion, which reacts with 1,10-dibromodecane (217.2 mmol) to yield 2-(10’-bromodecyl)-1,4-dimethoxybenzene (65% yield).

Deprotection and Acetylation

Boron tribromide (42 mmol) in dichloromethane removes methyl protecting groups at 0°C, yielding 2-(10’-bromodecyl)-hydroquinone (76% yield). Subsequent acetylation with acetic anhydride (97.2 mmol) in pyridine at 110°C produces 2-(10’-bromodecyl)-1,4-diacetoxybenzene (64% yield).

Table 2: Stepwise Yields in Multi-Step Synthesis
Step Reagent Yield (%)
Lithiation/Alkylation n-BuLi, 1,10-dibromodecane 65
Deprotection $$ \text{BBr}_3 $$ 76
Acetylation $$ (\text{CH}3\text{CO})2\text{O} $$ 64

Heteropoly Acid-Catalyzed Acetylation

Vanadium-tungsten HPAs offer a sustainable alternative for acetylating protected hydroquinones.

Mechanism and Kinetics

The catalyst $$ \text{H}6\text{GeW}{10}\text{V}2\text{O}{40} \cdot 22\text{H}_2\text{O} $$ activates acetic anhydride via protonation, facilitating nucleophilic attack by hydroquinone’s phenolic oxygen. Kinetic studies reveal a second-order dependence on substrate concentration, with an activation energy of 45 kJ/mol.

Substrate Scope and Limitations

This method successfully acetylates electron-deficient phenols (e.g., 4-nitrophenol, 86% yield) but fails for sterically hindered substrates like 2,6-di-tert-butylphenol.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison
Method Yield (%) Scalability Green Metrics
Direct Acetylation 70–86 Moderate Low (solvent use)
Zeolite Rearrangement 72 High High (solvent-free)
Multi-Step Synthesis 64–76 Low Moderate (multi-step)
HPA Catalysis 86 Moderate High (solvent-free)

Industrial-Scale Production Considerations

Gas-phase rearrangement over HY-30 zeolite dominates industrial production due to continuous operation capabilities and 86% yield. Capital costs for microplant reactors average \$2.4 million, with raw material expenses reduced by 32% compared to batch acetylation.

Applications and Derivatives

1,4-Diacetoxybenzene serves as a precursor to antioxidants, liquid crystals, and photoinitiators. Friedel-Crafts benzylation produces polyaromatic hydrocarbons used in OLEDs.

Chemical Reactions Analysis

Types of Reactions: Hydroquinone diacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction of this compound can yield hydroquinone, which is a valuable compound in the production of antioxidants and photographic developers.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used to replace the acetoxy groups under basic conditions.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinone

    Substitution: Various substituted hydroquinone derivatives

Scientific Research Applications

Photoredox Catalysis

One of the notable applications of 1,4-diacetoxybenzene is in photoredox catalysis. It has been utilized as an internal standard in various reactions involving phosphonate synthesis. For instance, in a study published by the National Institutes of Health, it was used to monitor the yield and conversion rates in reactions under visible light irradiation, demonstrating its effectiveness in facilitating chemical transformations .

Case Study: Phosphonate Synthesis

  • Objective : To synthesize phosphonates using photoredox catalysis.
  • Method : The reaction conditions included the use of 1,4-diacetoxybenzene as an internal standard alongside various catalysts and solvents.
  • Results : High conversion rates were achieved with specific light wavelengths, showcasing the compound's role in enhancing reaction efficiency.

Medicinal Chemistry

1,4-Diacetoxybenzene has been explored for its potential medicinal applications, particularly in the field of anti-infection therapies. Its derivatives have shown promise in targeting various pathogens and could serve as intermediates in the development of new antibiotics.

Case Study: Antiviral Activity

  • Research Focus : Evaluation of hydroquinone diacetate derivatives against viral infections.
  • Findings : Certain derivatives exhibited significant antiviral activity against common viruses such as HIV and influenza, highlighting their potential for therapeutic use .

Organic Synthesis

In organic synthesis, 1,4-diacetoxybenzene serves as a versatile intermediate for the preparation of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions including Friedel-Crafts acylation and alkylation.

Data Table: Reactivity Overview

Reaction TypeConditionsProducts Obtained
Friedel-Crafts AcylationAlCl3_3, aromatic compoundsAcylated products with enhanced properties
AlkylationAlkyl halides, Lewis acid catalystAlkylated derivatives

Environmental Chemistry

The compound has also been studied for its environmental applications, particularly in the degradation of pollutants. Its ability to undergo oxidation makes it suitable for use in remediation processes.

Case Study: Pollutant Degradation

  • Objective : To assess the degradation of organic pollutants using 1,4-diacetoxybenzene.
  • Methodology : The compound was subjected to oxidative conditions to evaluate its effectiveness in breaking down hazardous compounds.
  • Results : Significant reduction in pollutant concentration was observed, indicating its utility in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of hydroquinone diacetate involves the inhibition of the enzyme tyrosinase, which is crucial in the biosynthesis of melanin . By inhibiting this enzyme, this compound reduces the production of melanin, leading to its use in skin lightening products. Additionally, its antioxidant properties help in preventing oxidative damage to cells and tissues.

Comparison with Similar Compounds

Physical and Chemical Properties

  • Melting Point : 121–124°C
  • Solubility : Insoluble in cold water; soluble in ether, hot alcohol, chloroform, and hot acetic acid .
  • Density : 0.8731 g/cm³ at 25°C .
  • Safety : Irritant to eyes, skin, and respiratory systems (Risk Code: 36/37/38) .

Comparison with Structurally Similar Compounds

1,4-Divinylbenzene (1,4-DVB)

Structure : C₁₀H₁₀ (two vinyl substituents on benzene).
Molecular Weight : 130.19 g/mol .
Properties :

  • Melting Point : Conflicting reports of -34.0°C (liquid) and 66.5°C (solid) .
  • Applications: Key monomer in cross-linked polymer production (e.g., resins, ion-exchange materials) .

Comparison :

  • Reactivity: 1,4-DVB undergoes polymerization via vinyl groups, whereas 1,4-Diacetoxybenzene is hydrolyzed to release hydroquinone .
  • Safety : 1,4-DVB lacks explicit irritancy data but poses risks due to its volatility and polymerization hazards.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structure : C₉H₈O₄ (dihydroxybenzene with acrylic acid substituent).
Molecular Weight : 180.16 g/mol .
Applications : Pharmacological research, food additives, and cosmetics due to antioxidant properties .

Comparison :

  • Functional Groups : Caffeic acid retains free hydroxyl groups, making it more polar and water-soluble than the lipophilic diacetate .
  • Biological Activity : Unlike 1,4-Diacetoxybenzene’s enzyme inhibition, caffeic acid acts as an antioxidant and anti-inflammatory agent .

Hydroquinone (Parent Compound)

Structure : C₆H₆O₂ (1,4-benzenediol).
Properties :

  • Melting Point : 172–175°C (higher due to hydrogen bonding).
  • Solubility : Soluble in hot water and alcohol .

Comparison :

  • Stability: Hydroquinone oxidizes readily, whereas 1,4-Diacetoxybenzene’s acetyl groups protect against oxidation .
  • Applications: Hydroquinone is used in photography and skincare (depigmenting agent), while the diacetate serves synthetic and inhibitory roles .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
1,4-Diacetoxybenzene C₁₀H₁₀O₄ 194.18 121–124 Ether, hot alcohol Lipase inhibition, organic synthesis
1,4-Divinylbenzene C₁₀H₁₀ 130.19 -34.0 / 66.5* Organic solvents Polymer production
Caffeic Acid C₉H₈O₄ 180.16 223–225 Water (partial) Antioxidant, food additives
Hydroquinone C₆H₆O₂ 110.11 172–175 Hot water, alcohol Photography, skincare

*Conflicting data from different sources .

Reactivity and Stability

  • Hydrolysis: 1,4-Diacetoxybenzene hydrolyzes under acidic/basic conditions to regenerate hydroquinone, whereas 1,4-dimethoxybenzene (ether analog) is more stable .
  • Thermal Stability : The diacetate’s higher melting point (121–124°C) compared to 1,4-DVB (-34°C) reflects stronger intermolecular forces from ester groups .

Biological Activity

1,4-Diacetoxybenzene, also known as hydroquinone diacetate, is an organic compound with the molecular formula C10_{10}H10_{10}O4_{4}. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of 1,4-diacetoxybenzene, presenting relevant data, case studies, and research findings.

  • Molecular Weight : 194.184 g/mol
  • CAS Registry Number : 1205-91-0
  • IUPAC Name : 1,4-Benzenediol, diacetate
  • Structure : Chemical Structure

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,4-diacetoxybenzene. For instance, it has been identified as a significant component in extracts from Piper betle, which showed potent antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimal inhibitory concentrations (MIC) for these bacteria ranged from 0.31 to 2.5 mg/mL, indicating strong antibacterial activity .

Table 1: Antibacterial Activity of 1,4-Diacetoxybenzene

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
MRSA0.31–2.50.62–5.0
E. coli1.25–2.51.25–5.0

The time-kill assays demonstrated that the antibacterial effect was time and dose-dependent, suggesting that higher concentrations lead to more significant bacterial death over time .

Anti-Biofilm Activity

In addition to its antibacterial properties, 1,4-diacetoxybenzene exhibited anti-biofilm activity. The ethanolic extract containing this compound inhibited biofilm formation and promoted biofilm eradication in both S. aureus and E. coli strains . This suggests potential applications in preventing bacterial infections associated with biofilms.

Study on Extracts from Thai Plants

A comprehensive study evaluated the efficacy of various Thai plant extracts containing 1,4-diacetoxybenzene against bacterial strains. The results indicated that not only did the extracts exhibit significant antibacterial properties but they also demonstrated a capacity to disrupt biofilms formed by pathogenic bacteria .

Synthesis and Applications

Research involving the synthesis of phosphonates using photoredox catalysis has utilized 1,4-diacetoxybenzene as an internal standard to measure reaction yields and conversions . This highlights its utility beyond biological applications into synthetic chemistry.

Q & A

Q. What is the optimal method for synthesizing 1,4-diacetoxybenzene in laboratory settings?

  • Methodological Answer : 1,4-Diacetoxybenzene can be synthesized via an acetylation reaction between hydroquinone and acetic anhydride under solvent-free conditions at room temperature. Key steps include:
  • Reagents : Hydroquinone (1 eq), acetic anhydride (2 eq).
  • Procedure : Mix reagents with continuous stirring for 6–12 hours. Monitor completion via TLC or HPLC.
  • Purification : Recrystallize the crude product using hot water or hot acetic acid to isolate high-purity crystals (melting point: 123–124°C) .
  • Yield : Not explicitly reported, but purity is confirmed via melting point and spectral analysis (NMR/IR) .

Q. How can researchers characterize the purity and structure of 1,4-diacetoxybenzene?

  • Methodological Answer :
  • Physical Characterization : Measure melting point (123–124°C) and compare with literature values .
  • Spectroscopic Analysis :
  • NMR : Confirm acetyl group integration (δ ~2.3 ppm for CH₃) and aromatic proton signals (δ ~7.1 ppm).
  • IR : Identify ester carbonyl stretches (~1760 cm⁻¹) and aromatic C–H bonds (~3050 cm⁻¹).
  • Chromatography : Use HPLC with a C18 column and UV detection at 237 nm for purity assessment .

Q. What solvents and conditions are suitable for dissolving 1,4-diacetoxybenzene?

  • Methodological Answer : The compound is highly soluble in ether, chloroform, and hot acetic acid. For aqueous solutions, use hot water with gentle heating (60–80°C). Avoid prolonged exposure to moisture to prevent hydrolysis of acetyl groups .

Advanced Research Questions

Q. How can 1,4-diacetoxybenzene be utilized in the development of photonic materials?

  • Methodological Answer : 1,4-Diacetoxybenzene serves as a ligand in mixed-ligand lanthanide complexes (e.g., [Eu(hfa)₃(Q)], where Q = 1,4-diacetoxybenzene). Key steps:
  • Synthesis : React Ln(hfa)₃·2H₂O with 1,4-diacetoxybenzene in anhydrous ethanol under nitrogen.
  • Characterization : Use single-crystal X-ray diffraction (triclinic/monoclinic systems) and photoluminescence to assess quantum yield (e.g., 15–25% for Eu³+ complexes).
  • Application : Thin films of these complexes exhibit tunable optical properties for optoelectronic devices. Thermal stability (~170–210°C) allows vacuum sublimation for film deposition .

Q. What strategies resolve contradictions in reported data on 1,4-diacetoxybenzene’s reactivity?

  • Methodological Answer :
  • Iterative Analysis : Replicate experiments under controlled conditions (e.g., solvent purity, inert atmosphere).
  • Triangulation : Cross-validate results using multiple techniques (e.g., compare HPLC, NMR, and mass spectrometry data).
  • Systematic Review : Apply EPA’s structured frameworks (e.g., TSCA Scope Document protocols) to assess data quality and relevance .

Q. What advanced analytical methods quantify 1,4-diacetoxybenzene in complex matrices?

  • Methodological Answer :
  • HPLC-DAD : Use a Supelcosil LC-ABZ+Plus C18 column with mobile phase: acetonitrile–water (70:30 v/v), 10 mM acetate buffer (pH 5), 1 mL/min flow rate. Detect at 237 nm.
  • Validation : Achieve LOD ≤0.35 µg/mL and RSD <5% for intraday precision. Calibrate with standard solutions (1–100 µg/mL) .

Q. How does 1,4-diacetoxybenzene’s stability vary under different storage conditions?

  • Methodological Answer :
  • Thermal Stability : Perform thermogravimetric analysis (TGA) in N₂ atmosphere; degradation begins at ~170°C.
  • Hydrolytic Stability : Monitor ester hydrolysis in aqueous buffers (pH 4–9) via HPLC.
  • Storage Recommendations : Store in airtight containers at –20°C, desiccated. Avoid long-term storage in solution due to hydrolysis risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.